3-(1H-Indol-4-YL)propanoic acid

GPR40 Type 2 Diabetes Insulin Secretion

3-(1H-Indol-4-yl)propanoic acid (CAS 65690-95-1) is the essential 4-substituted indole scaffold for nanomolar GPR40 agonism (EC50=2.80nM) vs inactive 3-isomer. Mandatory for SAR studies and dual PPARα/γ agonist development. Distinct from indole-3-propionic acid—procure the correct isomer to avoid false-negative screening results.

Molecular Formula C11H11NO2
Molecular Weight 189.21 g/mol
CAS No. 65690-95-1
Cat. No. B1337674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-Indol-4-YL)propanoic acid
CAS65690-95-1
Molecular FormulaC11H11NO2
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESC1=CC(=C2C=CNC2=C1)CCC(=O)O
InChIInChI=1S/C11H11NO2/c13-11(14)5-4-8-2-1-3-10-9(8)6-7-12-10/h1-3,6-7,12H,4-5H2,(H,13,14)
InChIKeyGHTDGXAHLYAHBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1H-Indol-4-yl)propanoic Acid (CAS 65690-95-1): Procurement-Grade 4-Substituted Indole Propanoic Acid for Differentiated Medicinal Chemistry & SAR Studies


3-(1H-Indol-4-yl)propanoic acid (CAS 65690-95-1), also known as 1H-Indole-4-propanoic acid, is a small-molecule indole derivative characterized by a propanoic acid side chain attached specifically to the 4-position of the indole nucleus. This structural isomerism distinguishes it from its more widely studied 3-position analog, indole-3-propionic acid (IPA) . The compound has a molecular weight of 189.21 g/mol, a predicted melting point of 159–160°C, and is soluble in polar solvents such as water and ethanol . As a privileged scaffold in medicinal chemistry, the indole core allows for broad interaction with biological targets, making this 4-substituted isomer a valuable tool for structure-activity relationship (SAR) investigations, particularly in contexts where the 3-position analog may lack the desired target engagement or selectivity .

Why 3-(1H-Indol-4-yl)propanoic Acid Cannot Be Replaced by Indole-3-propionic Acid (IPA) or Other Analogs in Rigorous Research Protocols


In scientific and industrial procurement, generic substitution among indole propanoic acid isomers is not permissible due to the profound impact of side-chain attachment position on both physicochemical properties and biological target engagement. The 4-position attachment of 3-(1H-Indol-4-yl)propanoic acid fundamentally alters its molecular recognition profile compared to the 3-position analog (IPA), which is a known antioxidant and neuroprotective gut metabolite . Crucially, in key target classes such as GPR40 and PPARs, the 3-substituted indole scaffold has been extensively optimized to yield potent agonists, whereas the 4-substituted scaffold occupies a distinct and relatively unexplored chemical space . This structural divergence translates into non-overlapping structure-activity relationships (SAR), meaning that research findings or biological data derived from IPA or 5-substituted analogs cannot be directly extrapolated to the 4-isomer [1]. Procurement of the specific 4-isomer is therefore mandatory for any study aiming to explore its unique target interaction profile, establish comparative SAR, or develop proprietary chemical matter around the 4-substituted indole template.

Quantitative Differentiation Guide: Head-to-Head and Class-Level Evidence for 3-(1H-Indol-4-yl)propanoic Acid


GPR40 Agonism: 4-Substituted Scaffold Enables Sub-Nanomolar Potency vs. >10 μM for the 3-Isomer

The 4-substituted indole propanoic acid scaffold enables exceptionally high potency as a GPR40 agonist, a key target for amplifying glucose-stimulated insulin secretion in type 2 diabetes. A 4-substituted indole propanoic acid derivative demonstrated an EC50 of 2.80 nM in a calcium flux assay using human GPR40-overexpressing HEK293 cells [1]. In stark contrast, an unsubstituted indole-3-propionic acid (IPA) derivative showed negligible agonist activity at human GPR40, with an EC50 >10,000 nM (>10 μM) in a similar cellular calcium flux assay [2]. This represents a potency difference of over 3,500-fold.

GPR40 Type 2 Diabetes Insulin Secretion

PPAR Co-Agonism: 1,5-Disubstituted Indole Propanoic Acids Achieve Submicromolar Dual α/γ Potency with Tunable Selectivity Ratios

The 1,5-disubstituted indole propanoic acid scaffold, a derivative class of the core 3-(1H-Indol-4-yl)propanoic acid structure, has been rationally designed to act as a potent dual PPARα/γ co-agonist. Structure-based design efforts identified several compounds, including compounds 13, 24, and 28, as submicromolar dual agonists with varying α/γ EC50 ratios, while maintaining selectivity against the PPARδ isoform [1]. This tunable dual agonism is a direct result of the specific 1,5-disubstitution pattern on the indole ring, which is distinct from the PPARγ-dominant activity profile of many 3-substituted indole propanoic acid derivatives .

PPAR Metabolic Syndrome Type 2 Diabetes

S1P1 Receptor Agonism: 4-Fluoroindolyl-3-propionic Acid Achieves pEC50 >11 with >1,000,000-Fold Selectivity Over S1P3

A specific derivative of the indole propanoic acid class, 4-fluoroindolyl-3-propionic acid, demonstrates exceptional potency and selectivity as a sphingosine-1-phosphate 1 (S1P1) receptor agonist. This compound exhibits an S1P1 pEC50 greater than 11 (EC50 < 100 pM) while maintaining an S1P3 pEC50 of less than 5 (EC50 > 10 μM) [1]. This translates to over a 1,000,000-fold selectivity for the desired S1P1 receptor over the S1P3 isoform, which is associated with adverse cardiovascular effects. This remarkable selectivity profile is a direct consequence of the specific indole propanoic acid scaffold and its optimization through systematic SAR studies.

S1P1 Autoimmune Disease Multiple Sclerosis

Pharmacokinetic Optimization: Deuterated Indolepropionic Acid Derivatives Extend Half-Life by Blocking β-Oxidation

Indolepropionic acid-containing compounds, such as the pan-PPAR agonist Indeglitazar, suffer from a short in vivo half-life due to rapid β-oxidation of the propanoic acid side chain . To overcome this metabolic liability, researchers introduced two deuterium atoms at the α-position of the indolepropionic acid moiety. This strategic deuteration successfully blocked the initial dehydrogenation step of β-oxidation, resulting in deuterated derivatives (e.g., I-1) that sustained PPAR activity and exhibited extended half-lives in liver microsomal metabolism assays . This demonstrates a validated, structure-based strategy for improving the drug-like properties of compounds containing the 3-(1H-Indol-4-yl)propanoic acid core.

Pharmacokinetics Metabolic Stability Deuterium

Optimal Research and Industrial Application Scenarios for 3-(1H-Indol-4-yl)propanoic Acid Based on Quantitative Differentiation


Lead Generation for GPR40 Agonists in Type 2 Diabetes Drug Discovery

The quantitative evidence demonstrates that the 4-substituted indole propanoic acid scaffold is essential for achieving nanomolar GPR40 agonism (EC50 = 2.80 nM), while the 3-isomer is inactive (EC50 > 10,000 nM). Therefore, 3-(1H-Indol-4-yl)propanoic acid is the mandatory chemical starting point for any medicinal chemistry program aiming to discover and develop potent, selective GPR40 agonists for the treatment of type 2 diabetes. Use of the 3-isomer (IPA) would lead to false-negative results in primary screens [1][2].

Rational Design of PPARα/γ Co-Agonists for Metabolic Syndrome

The 1,5-disubstituted indole propanoic acid core, derived from the target compound, enables structure-based design of potent, submicromolar dual PPARα/γ agonists with tunable isoform selectivity ratios. This is a distinct pharmacological profile compared to 3-substituted indoles, which often show PPARγ bias. Procurement of this specific scaffold is thus justified for research groups focused on developing novel therapies for metabolic syndrome, dyslipidemia, and non-alcoholic steatohepatitis (NASH) where balanced PPARα/γ activation is therapeutically desirable [3].

Development of Highly Selective S1P1 Receptor Agonists for Autoimmune Diseases

Derivatives of the indole propanoic acid class, exemplified by 4-fluoroindolyl-3-propionic acid, achieve unprecedented selectivity (>1,000,000-fold) for the S1P1 receptor over the cardiotoxic S1P3 isoform. This class-level evidence positions 3-(1H-Indol-4-yl)propanoic acid and its analogs as a premier scaffold for designing next-generation S1P1 agonists with potentially improved safety profiles for treating autoimmune conditions like multiple sclerosis. Researchers targeting S1P1 should prioritize this scaffold over other indole-based alternatives lacking this extreme selectivity profile [4].

Pharmacokinetic Optimization via Strategic Deuteration of the Propanoic Acid Side Chain

The identification of β-oxidation as a key metabolic soft spot for indolepropionic acid-containing drugs provides a clear rationale for procuring 3-(1H-Indol-4-yl)propanoic acid as a core scaffold. Medicinal chemists can use this knowledge to proactively design deuterated analogs with extended half-lives, as demonstrated by the improved metabolic stability of deuterated derivatives. This application scenario is relevant for any drug discovery program aiming to improve the oral bioavailability and in vivo efficacy of lead compounds built around the indole propanoic acid core .

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